molecular formula C24H41NaO6 B12666156 Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate CAS No. 42415-80-5

Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate

Cat. No.: B12666156
CAS No.: 42415-80-5
M. Wt: 448.6 g/mol
InChI Key: LJXQVMLSQZESSP-AFEZEDKISA-M
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Description

Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate: is a chemical compound that belongs to the class of oleate esters. It is characterized by the presence of a sodium ion, a carboxylate group, and an oleate moiety. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate typically involves the esterification of oleic acid with a suitable alcohol, followed by the introduction of a sodium ion. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where oleic acid and the alcohol are mixed in the presence of a catalyst. The mixture is heated to a specific temperature to ensure complete esterification. The resulting product is then purified and neutralized with a sodium hydroxide solution to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced under specific conditions, although this is less common.

    Substitution: Substitution reactions can occur at the carboxylate group, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

    Oxidation: Oxidized derivatives of the oleate moiety.

    Reduction: Reduced forms of the compound.

    Substitution: Compounds with different cations replacing the sodium ion.

Scientific Research Applications

Chemistry: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is used as a surfactant in various chemical reactions, aiding in the emulsification and stabilization of mixtures.

Biology: In biological research, this compound is used in the formulation of various biochemical assays and as a component in cell culture media.

Industry: Industrially, this compound is used in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate involves its ability to reduce surface tension and form micelles. This property is particularly useful in emulsification processes. The molecular targets include hydrophobic molecules, which are encapsulated within the micelles formed by the compound. The pathways involved include the stabilization of emulsions and the solubilization of hydrophobic substances.

Comparison with Similar Compounds

  • Sodium 1-carboxylatoethyl oleate
  • Sodium lauryl sulfate
  • Sodium stearate

Comparison:

  • Sodium 1-carboxylatoethyl oleate: Similar in structure but differs in the position of the carboxylate group.
  • Sodium lauryl sulfate: A common surfactant with a simpler structure and different fatty acid chain length.
  • Sodium stearate: Another surfactant with a saturated fatty acid chain, differing in its chemical properties and applications.

Uniqueness: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is unique due to its specific ester structure and the presence of both a carboxylate group and an oleate moiety, which confer distinct chemical and physical properties.

Properties

CAS No.

42415-80-5

Molecular Formula

C24H41NaO6

Molecular Weight

448.6 g/mol

IUPAC Name

sodium;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoate

InChI

InChI=1S/C24H42O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);/q;+1/p-1/b12-11-;

InChI Key

LJXQVMLSQZESSP-AFEZEDKISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Origin of Product

United States

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